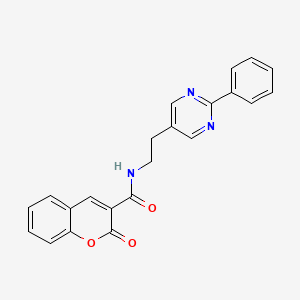
2-オキソ-N-(2-(2-フェニルピリミジン-5-イル)エチル)-2H-クロメン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-tumor and anti-fibrotic properties .
科学的研究の応用
2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential anti-tumor and anti-fibrotic activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.
Introduction of the Pyrimidine Moiety: The pyrimidine ring is often synthesized separately and then coupled to the chromene core using palladium-catalyzed cross-coupling reactions.
Final Amidation: The final step involves the formation of the carboxamide group through amidation reactions using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .
化学反応の分析
Types of Reactions
2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
作用機序
The mechanism of action of 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and apoptosis.
Pathways Involved: It could modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: Known for their anti-fibrotic activities.
Benzimidazoles: Exhibit a wide range of pharmacological activities, including antimicrobial and antiviral properties.
Uniqueness
2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide is unique due to its combined chromene and pyrimidine structure, which may confer distinct biological activities not observed in simpler analogs .
生物活性
The compound 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide can be described as follows:
- Molecular Formula : C18H18N2O3
- Molecular Weight : 306.35 g/mol
- Functional Groups : Contains a chromene moiety, an amide group, and a phenylpyrimidine substituent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
- Receptor Interaction : It can interact with cellular receptors, affecting signaling pathways that regulate cellular functions.
- Pathway Modulation : The compound may influence biochemical pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that derivatives of chromene exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-oxo-N-(2-(2-phenylpyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide can induce apoptosis in cancer cells through various mechanisms such as:
- Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
- Inhibition of Metastasis : Reducing the migratory and invasive capabilities of cancer cells.
A notable study demonstrated that related chromene derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer models .
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies have reported efficacy against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
-
Study on Anticancer Effects :
Compound IC50 (µM) Mechanism 2-Oxo Chromene Derivative 12.5 Caspase activation Control (Doxorubicin) 10.0 DNA intercalation -
Antimicrobial Activity Assessment :
Microorganism MIC (µg/mL) Staphylococcus aureus 15 Escherichia coli 15
特性
IUPAC Name |
2-oxo-N-[2-(2-phenylpyrimidin-5-yl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21(18-12-17-8-4-5-9-19(17)28-22(18)27)23-11-10-15-13-24-20(25-14-15)16-6-2-1-3-7-16/h1-9,12-14H,10-11H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXDVVQFLIXZNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














